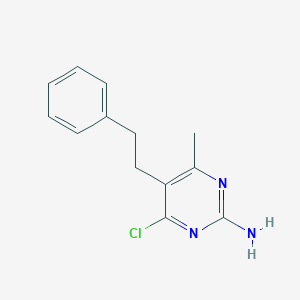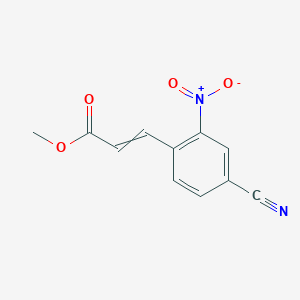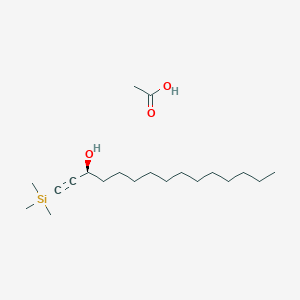
acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol is a compound that combines the properties of acetic acid and a silylated alkyne alcohol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The (3S)-1-trimethylsilylpentadec-1-yn-3-ol component is a silylated alkyne alcohol, which introduces unique chemical properties due to the presence of the trimethylsilyl group and the alkyne functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol typically involves the following steps:
Silylation of Alkyne Alcohol: The starting material, pentadec-1-yn-3-ol, undergoes silylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This reaction forms (3S)-1-trimethylsilylpentadec-1-yn-3-ol.
Acetylation: The silylated alkyne alcohol is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This step introduces the acetic acid moiety to the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alcohol functionalities. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.
Substitution: TBAF, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Various silyl ether derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways: It may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household uses.
Trimethylsilyl acetylene: A silylated alkyne used in organic synthesis.
Pentadec-1-yn-3-ol:
Uniqueness
Acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol is unique due to the combination of acetic acid and a silylated alkyne alcohol. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activities, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
651718-26-2 |
|---|---|
Fórmula molecular |
C20H40O3Si |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol |
InChI |
InChI=1S/C18H36OSi.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(19)16-17-20(2,3)4;1-2(3)4/h18-19H,5-15H2,1-4H3;1H3,(H,3,4)/t18-;/m0./s1 |
Clave InChI |
JJSUQHCDEVCFEF-FERBBOLQSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@@H](C#C[Si](C)(C)C)O.CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCC(C#C[Si](C)(C)C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)
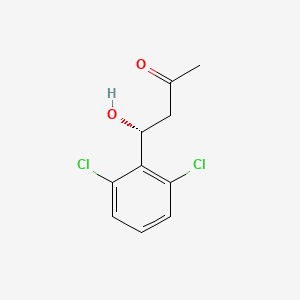

![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)

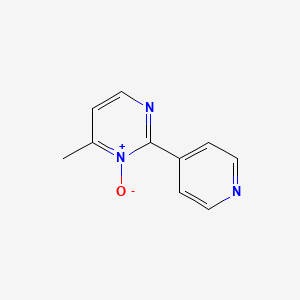
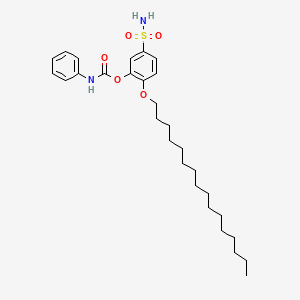
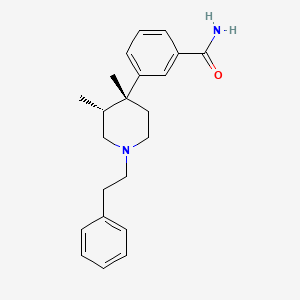
![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
